molecular formula C21H19ClF4N2O5S B2665369 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide CAS No. 451512-24-6

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide

Cat. No. B2665369
CAS RN: 451512-24-6
M. Wt: 522.9
InChI Key: HSYBYADBMDQVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural features. The 1,4-dioxa-8-azaspiro[4.5]decane part refers to a spirocyclic compound, which is a type of cyclic compound with two rings sharing a single atom . The sulfonyl group is a functional group that is often involved in binding to proteins in medicinal chemistry . The N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide part of the molecule contains a benzamide group, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirocyclic structure would likely impart a three-dimensional shape to the molecule, and the various functional groups would have different electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and benzamide groups could enhance its solubility in certain solvents .

Scientific Research Applications

Antimicrobial and Antiviral Applications

Spiro compounds, including those with azaspiro[4.5]decan cores, have shown promise in antimicrobial and antiviral research. For example, Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, demonstrating higher antimicrobial activities with the fusion of heterocyclic rings (Patel & Patel, 2015). Additionally, Apaydın et al. (2020) designed and synthesized new spirothiazolidinone compounds, some of which exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in antiviral molecule development (Apaydın et al., 2020).

Anticonvulsant Activity

Research on azaspiro[4.5]decane derivatives has identified several compounds with significant anticonvulsant activity. Farrar et al. (1993) reported the synthesis of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which displayed anti-electroshock seizure (MES) activity, indicating the potential for developing anticonvulsant therapies (Farrar et al., 1993).

Tumor Imaging

The synthesis and biological evaluation of a σ1 receptor radioligand based on a 1,4-dioxa-8-azaspiro[4.5]decane derivative were reported by Xie et al. (2015). This compound showed potential as a potent tumor imaging agent, suggesting applications in diagnosing and monitoring cancer (Xie et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended biological target of this compound. Often, compounds with these types of structures and functional groups are designed to bind to specific proteins or enzymes in the body .

Future Directions

The future directions for this compound would likely involve further studies to evaluate its biological activity and potential as a pharmaceutical agent .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF4N2O5S/c22-16-3-1-13(21(24,25)26)11-18(16)27-19(29)15-12-14(2-4-17(15)23)34(30,31)28-7-5-20(6-8-28)32-9-10-33-20/h1-4,11-12H,5-10H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBYADBMDQVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.